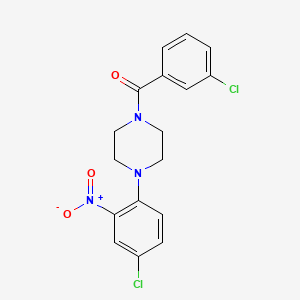
1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as CNB-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, which may contribute to its neuroprotective effects. 1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has also been shown to interact with various receptors in the brain, including the NMDA receptor and the sigma-1 receptor, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects in preclinical models. It has been shown to reduce inflammation and oxidative stress, as well as improve mitochondrial function and neuronal survival. 1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for its target receptors. It also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of 1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine. One area of interest is the development of 1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine as a therapeutic agent for the treatment of neurological disorders such as traumatic brain injury, stroke, and neurodegenerative diseases. Another area of interest is the exploration of the underlying mechanisms of 1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine's neuroprotective effects, which may lead to the development of new therapeutic targets. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine for therapeutic use.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has been extensively studied in preclinical models for its potential therapeutic applications. It has shown neuroprotective effects in animal models of traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Eigenschaften
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-3-1-2-12(10-13)17(23)21-8-6-20(7-9-21)15-5-4-14(19)11-16(15)22(24)25/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHMONLSMFRJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4165338.png)
amino]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4165342.png)

![4-(2-{[2-(benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4165349.png)
![N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4165364.png)
![N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N'-(4-chloro-2-methylphenyl)thiourea](/img/structure/B4165366.png)
![ethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B4165373.png)
![N,N'-bis{4-[(isopropylamino)sulfonyl]phenyl}hexanediamide](/img/structure/B4165394.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide](/img/structure/B4165401.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4165405.png)
![3-[(2-phenylethyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4165413.png)
![2-fluoro-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4165423.png)
amino]benzamide](/img/structure/B4165435.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4165436.png)